2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-18-15(12(9-16)10-17)14-8-4-6-11-5-2-3-7-13(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWRQOZYYLGZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407765 | |
| Record name | [Methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221242-71-3 | |
| Record name | [Methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[methoxy(naphthalen-1-yl)methylidene]propanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile typically involves the condensation of 2-methoxynaphthalene with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoic acid derivatives.
Reduction: Formation of 2-(aminomethyl)naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Overview
2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile, also known as a methoxy-substituted naphthalene derivative, is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications across chemistry, biology, medicine, and industry, supported by case studies and data tables.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of complex molecules.
- Synthetic Routes : The compound can be synthesized through condensation reactions involving naphthalene derivatives and propanedinitrile under acidic or basic conditions.
Biology
In biological research, this compound has been investigated for its potential as a ligand in receptor studies and as a precursor for biologically active compounds.
- Biological Activity : Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.
Medicine
The application of this compound in medicinal chemistry is noteworthy:
- Drug Development : It is being explored for its potential in synthesizing chiral drugs that target specific biological pathways.
- Mechanism of Action : The methoxy group enhances the binding affinity to biological targets, which is crucial for therapeutic efficacy.
Industry
In industrial applications, this compound is utilized in the formulation of agrochemicals and specialty chemicals due to its reactivity and ability to form stable complexes.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in vitro. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis of Chiral Drugs
Research focused on using this compound as a chiral intermediate in the synthesis of novel pharmaceuticals. The findings demonstrated successful incorporation into drug candidates with improved bioactivity compared to non-chiral analogs.
Mechanism of Action
The mechanism of action of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Physicochemical and Functional Comparisons
- Solubility: Methoxy and hydroxyl substituents improve aqueous solubility compared to non-polar analogs like the pyrene derivative .
- Fluorescence : Naphthalene and pyrene derivatives exhibit strong fluorescence due to aromatic π-systems, with pyrene’s larger conjugation domain offering redshifted emission .
- Biological Activity : AG-1024 demonstrates how bulky substituents (e.g., tert-butyl) and halogens (bromine) enable specific protein interactions, highlighting structure-activity relationships .
Table 2: Application Profiles
Computational and Experimental Insights
- Density Functional Theory (DFT): Studies on similar compounds (e.g., Foron Blue SR analogs) reveal substituent-dependent electronic transitions and nonlinear optical properties . Methoxy groups in the target compound likely reduce HOMO-LUMO gaps compared to hydroxylated analogs .
- Crystallography: Weak C–H⋯N hydrogen bonding in dimethylamino-propanedinitrile derivatives (e.g., ) suggests similar packing behaviors in the target compound .
Biological Activity
2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.27 g/mol. The compound features a methoxy group attached to a naphthalene ring, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Below are detailed findings:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.0048 |
The compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 10 µM
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving DNA synthesis inhibition and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- DNA Intercalation : The naphthalene moiety allows for intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, leading to reduced cell proliferation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria. Results indicated that the compound effectively reduced bacterial load in treated cultures compared to controls, confirming its potential as an antimicrobial agent.
Study on Antitumor Activity
Another investigation focused on the antitumor effects of this compound in vivo using murine models. Administration of the compound resulted in significant tumor size reduction compared to untreated groups, supporting its potential therapeutic application in oncology.
Q & A
Q. What are the recommended synthetic routes for 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile, and how can reaction conditions be optimized?
A general synthesis strategy involves condensation reactions between naphthalene derivatives and propanedinitrile precursors. For example, KCO in DMF can facilitate the formation of methoxy-substituted intermediates under mild conditions (room temperature, 2 hours) . Optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst screening : Alkali carbonates improve yields by deprotonating phenolic intermediates.
- Temperature control : Avoid thermal degradation by maintaining temperatures below 50°C.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Use SHELX-based software (e.g., SHELXL for refinement) to resolve molecular geometry and confirm the methoxy-naphthylidene configuration .
- NMR spectroscopy : H and C NMR can identify shifts for the methoxy group (δ ~3.8–4.0 ppm) and nitrile carbons (δ ~110–120 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~305.17 for related propanedinitriles) .
Q. How should researchers design toxicity studies for naphthalene-derived compounds?
Adopt the framework from ATSDR’s toxicological profiles :
- Routes of exposure : Prioritize inhalation and oral pathways (Table B-1 in ).
- Endpoints : Include hepatic, renal, and respiratory effects.
- Confidence assessment : Classify studies as high/moderate/low confidence based on methodology rigor (e.g., peer review, sample size) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict electronic properties and reactivity?
Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model the electron-deficient nitrile groups and methoxy-naphthyl conjugation. Key steps:
Q. How should contradictions in crystallographic data (e.g., bond length disparities) be resolved?
- Refinement protocols : Use WinGX/ORTEP for visualizing anisotropic displacement parameters and validating thermal ellipsoids .
- Validation tools : Cross-check with metrics like R-factors (<5%) and Hirshfeld surface analysis to identify outliers .
- Data deposition : Compare with Cambridge Structural Database entries for similar propanedinitriles .
Q. What methodologies address discrepancies in toxicity profiles across studies?
- Systematic review : Follow ATSDR’s inclusion criteria (Table B-1 in ) to filter low-confidence studies.
- Mechanistic studies : Use in vitro assays (e.g., CYP450 inhibition) to clarify metabolic pathways conflicting with in vivo data .
- Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile variations in NOAEL/LOAEL values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
